molecular formula C24H19F2N3O4S B560136 Baloxavir CAS No. 1985605-59-1

Baloxavir

Número de catálogo B560136
Número CAS: 1985605-59-1
Peso molecular: 483.49
Clave InChI: FIDLLEYNNRGVFR-CTNGQTDRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Baloxavir Marboxil, also known as Xofluza, is an antiviral medication used to treat influenza A and B . It was approved for medical use in Japan and the United States in 2018 . It is taken orally as a single dose .


Synthesis Analysis

Baloxavir Marboxil is developed as a prodrug strategy, with its metabolism releasing the active agent, baloxavir acid . A robust and scalable process to prepare the key intermediate for the synthesis of Baloxavir Marboxil has been described .


Molecular Structure Analysis

Baloxavir Marboxil is a small molecule inhibitor of the polymerase acidic (PA) protein subunit of the influenza virus polymerase complex . The molecular formula of Baloxavir Marboxil is C27H23F2N3O7S .


Chemical Reactions Analysis

Baloxavir Marboxil undergoes rapid hydrolysis to its active form, baloxavir acid . This active form then functions as an enzyme inhibitor, targeting the influenza virus’ cap-dependent endonuclease activity .


Physical And Chemical Properties Analysis

Baloxavir is over 90% protein bound and has a volume of distribution of 1180 L . It is primarily eliminated via metabolism by UGT1A3 and partially by CYP3A4 and has a prolonged half-life of 79 hours .

Aplicaciones Científicas De Investigación

Treatment of Acute Uncomplicated Influenza

  • Application Summary : Baloxavir is used for the treatment of acute uncomplicated influenza in patients who have been symptomatic for no more than 48 hours .
  • Methods : Administered orally as a single dose, it is approved for use in patients aged 12 years and older in the USA .
  • Results : Clinical trials have shown that Baloxavir can reduce the duration of flu symptoms and has a similar efficacy to oseltamivir, another antiviral medication .

Reduction of Influenza Viral Load

  • Application Summary : Baloxavir has been shown to reduce influenza viral load more rapidly than oseltamivir or placebo .
  • Methods : The pharmacokinetic and pharmacodynamic relationship of Baloxavir was analyzed in a murine model, with various dosages administered to assess its effect on lung virus titers .
  • Results : The study indicated that Baloxavir at certain dosages resulted in significant reductions in virus titers within 24 hours post-dosing .

Resistance Management

  • Application Summary : Baloxavir’s effectiveness against strains of influenza that are resistant to neuraminidase inhibitors is of particular interest .
  • Methods : Surveillance and monitoring for changes in drug susceptibility patterns of the influenza virus are crucial due to the emergence of variant viruses with reduced susceptibility to Baloxavir .
  • Results : Ongoing research is needed to understand the impact of resistance on the clinical efficacy of Baloxavir .

Combination Therapy for Enhanced Efficacy

  • Application Summary : Studies suggest that combining Baloxavir with other antiviral agents, such as MEK inhibitors, could improve therapeutic efficiency .
  • Methods : In vitro studies have been conducted to analyze the synergistic effects of Baloxavir combined with other drugs on influenza A virus replication .
  • Results : The combination treatments have shown potential in enhancing the antiviral efficacy against various strains of the influenza virus .

Post-Marketing Pharmacovigilance

  • Application Summary : Baloxavir is currently in the post-marketing surveillance phase to monitor its safety and efficacy during annual flu outbreaks .
  • Methods : This involves collecting and analyzing data on adverse events and treatment outcomes from patients using Baloxavir .
  • Results : The data collected will help in re-evaluating the drug’s role in treating influenza and potentially other viral infections .

Potential Application in COVID-19 Treatment

  • Application Summary : Baloxavir has been introduced in clinical trials to evaluate its efficacy against COVID-19, in combination with other antiviral drugs like favipiravir .
  • Methods : The trials involve administering Baloxavir to patients with COVID-19 to assess its impact on the viral load and patient recovery times .
  • Results : The outcomes of these trials are awaited to determine if Baloxavir can be a part of the treatment regimen for COVID-19 .

Synergistic Effects with Other Antivirals

  • Application Summary : Recent studies have explored the synergistic effects of Baloxavir when used in combination with other antiviral drugs, such as oseltamivir and a novel influenza A virus entry inhibitor .
  • Methods : The research involved administering Baloxavir in conjunction with other antivirals to infected mice and observing the therapeutic effects .
  • Results : The combination therapy not only improved survival rates but also showed enhanced therapeutic effects, suggesting a potential for Baloxavir in combination treatments .

Enhanced In Vitro Efficacy

  • Application Summary : Baloxavir has demonstrated improved in vitro efficacy against influenza A virus infection when used in combination with MEK inhibitors .
  • Methods : The study utilized cell cultures infected with different influenza A virus strains, including Baloxavir-resistant variants, and treated them with Baloxavir and MEK inhibitors .
  • Results : The results indicated a significant dose-dependent inhibitory effect on virus replication, highlighting the potential for combined drug approaches .

Pharmacokinetic and Pharmacodynamic Analysis

  • Application Summary : Pharmacokinetic (PK) and pharmacodynamic (PD) analyses of Baloxavir have provided insights into optimizing virological outcomes in clinical settings .
  • Methods : The analysis was conducted using a murine model of influenza virus infection, assessing the relationship between PK parameters and the antiviral activity of Baloxavir .
  • Results : The study found that certain PK parameters could predict virus titers post-dosing, aiding in the prediction and maximization of clinical outcomes .

Potential Use in Pandemic Outbreaks

  • Application Summary : Baloxavir is being considered for its role in managing pandemic outbreaks due to its broad-spectrum antiviral potential .
  • Methods : This involves strategic planning for the stockpiling and deployment of Baloxavir during pandemic situations .
  • Results : The drug’s inclusion in pandemic preparedness plans could significantly impact response times and outcomes during global health crises .

Direcciones Futuras

The FDA expanded the approved indication for Baloxavir Marboxil to include post-exposure prevention of influenza for patients 12 years of age and older after contact with an individual who has the flu . It is now in the post-marketing pharmacovigilance phase, and its interest will be re-evaluated in the future during the annual flu outbreaks .

Propiedades

IUPAC Name

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLLEYNNRGVFR-CTNGQTDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027860
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baloxavir

CAS RN

1985605-59-1
Record name Baloxavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baloxavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Baloxavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALOXAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
3,810
Citations
DE Baker - Hospital Pharmacy, 2019 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive 5 well-documented monographs on drugs that are newly released or are in late phase 3 trials. The monographs …
Number of citations: 10 journals.sagepub.com
YA Heo - Drugs, 2018 - Springer
… In February 2018, baloxavir received its first global approval in … in the development of baloxavir leading to this first global … administration of baloxavir or coadministration of baloxavir with …
Number of citations: 176 link.springer.com
FG Hayden, N Sugaya, N Hirotsu, N Lee… - … England Journal of …, 2018 - Mass Medical Soc
… to baloxavir occurred in 2.2% and 9.7% of baloxavir … study involving healthy volunteers, baloxavir was administered up to … We now report the results of single-dose baloxavir treatment …
Number of citations: 782 www.nejm.org
R O'Hanlon, ML Shaw - Current opinion in virology, 2019 - Elsevier
… designed baloxavir marboxil (… Baloxavir acid, the active form of baloxavir marboxil, was designed to be specific for the PA endonuclease. From co-crystal structural data of baloxavir acid …
Number of citations: 136 www.sciencedirect.com
H Ikematsu, FG Hayden, K Kawaguchi… - … England Journal of …, 2020 - Mass Medical Soc
… % received baloxavir. Among the participants who could be evaluated (374 in the baloxavir … developed was significantly lower in the baloxavir group than in the placebo group (1.9% vs…
Number of citations: 117 www.nejm.org
M Shirley - Drugs, 2020 - Springer
… Baloxavir (after conversion to baloxavir acid) acts to block … Taken orally as a single dose, baloxavir is approved in the … phase III trials have shown that baloxavir is efficacious in improving …
Number of citations: 38 link.springer.com
GM Abraham, JB Morton… - Clinical Infectious …, 2020 - academic.oup.com
… baloxavir a viable treatment option mechanistically [5]. Despite a novel mechanism, baloxavir … , potentially interfering in the cap-snatching inhibition by baloxavir [6, 7]. In contrast, other …
Number of citations: 30 academic.oup.com
T Noshi, M Kitano, K Taniguchi, A Yamamoto, S Omoto… - Antiviral research, 2018 - Elsevier
… Here, we describe in vitro characterization of a novel CEN inhibitor, baloxavir acid (BXA), the active form of baloxavir marboxil (BXM). BXA inhibits viral RNA transcription via selective …
Number of citations: 298 www.sciencedirect.com
KE Ng - Pharmacy and Therapeutics, 2019 - ncbi.nlm.nih.gov
… Baloxavir marboxil is a prodrug that is converted by hydrolysis to baloxavir, the active form. Baloxavir inhibits the endonuclease activity of the polymerase acidic (PA) protein found in …
Number of citations: 40 www.ncbi.nlm.nih.gov
T Uehara, FG Hayden, K Kawaguchi… - The Journal of …, 2020 - academic.oup.com
… of baloxavir-treated patients [22]. Limited analyses of the phase 3 data found that baloxavir … viruses on the clinical and virologic effectiveness of baloxavir, as well as the susceptibility of …
Number of citations: 166 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.